molecular formula C10H11ClN2O4 B126307 N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine CAS No. 65567-29-5

N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine

Cat. No.: B126307
CAS No.: 65567-29-5
M. Wt: 258.66 g/mol
InChI Key: LNQXFAOBVQSPCZ-UHFFFAOYSA-N
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Description

N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine is a chemical compound with the molecular formula C10H11ClN2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of 4-amino-5-chloro-2-methoxybenzoic acid, which is often used in peptide synthesis and other chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine typically involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with glycine. One common method includes the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of the benzoic acid derivative and the amino group of glycine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple receptors and its versatility in chemical synthesis make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-17-8-3-7(12)6(11)2-5(8)10(16)13-4-9(14)15/h2-3H,4,12H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQXFAOBVQSPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569840
Record name N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65567-29-5
Record name N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-AMINO-5-CHLORO-2-METHOXYBENZOYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO7FY6J5GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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